molecular formula C18H22N2O5 B1452567 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 946135-52-0

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No.: B1452567
CAS No.: 946135-52-0
M. Wt: 346.4 g/mol
InChI Key: FDYMBJJXDJNNJU-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the Boc group can be removed using acidic conditions such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Boc-protected compounds and enhances its utility in various applications .

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-10-11(14(21)22)4-5-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYMBJJXDJNNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678121
Record name 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946135-52-0
Record name 1′-(1,1-Dimethylethyl) 1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946135-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the synthesis of this spirocyclic oxindole analogue?

A1: The research article focuses on a novel, efficient, and scalable synthesis of 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid []. The key steps involve a dianion alkylation, cyclization of ethyl 2-oxindoline-5-carboxylate, and a final demethylation step []. This method is notable as it achieves a 35% overall yield over eight steps without requiring chromatographic purification [].

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